
3-Methyl-3-oxetanaminehemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-oxetanaminehemioxalate is a chemical compound with the molecular formula C6H11NO5 It is a derivative of oxetane, a four-membered cyclic ether, and contains both amine and oxalate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-oxetanaminehemioxalate typically involves the reaction of 3-methyl-3-oxetanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The general reaction scheme is as follows:
Starting Materials: 3-Methyl-3-oxetanamine and oxalic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-30°C.
Procedure: The 3-methyl-3-oxetanamine is dissolved in water, and oxalic acid is added slowly with constant stirring. The mixture is then allowed to react for several hours until the formation of the hemioxalate salt is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-oxetanaminehemioxalate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxalate group can be reduced to form glycolate derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation Products: Oxides of the amine group.
Reduction Products: Glycolate derivatives.
Substitution Products: Various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-3-oxetanaminehemioxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-oxetanaminehemioxalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure but contains a hydroxyl group instead of an amine group.
3-Methyl-3-oxetanecarboxylic acid: Contains a carboxylic acid group instead of an amine group.
Propiedades
Fórmula molecular |
C12H24N2O4 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
1-methylcyclobutan-1-amine;oxalic acid |
InChI |
InChI=1S/2C5H11N.C2H2O4/c2*1-5(6)3-2-4-5;3-1(4)2(5)6/h2*2-4,6H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
PAHSGUGFFQAYCK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)N.CC1(CCC1)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


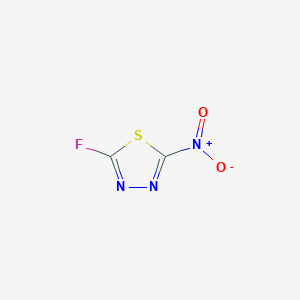
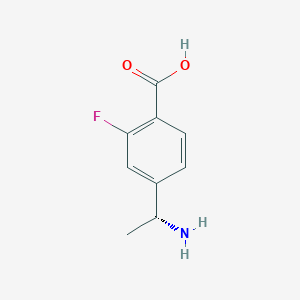
![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)

![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)
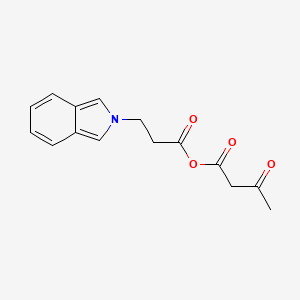

![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)

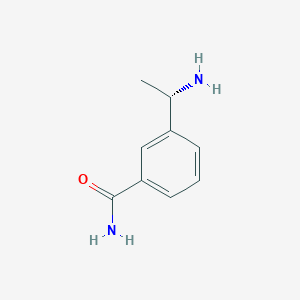

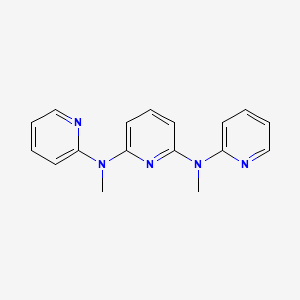
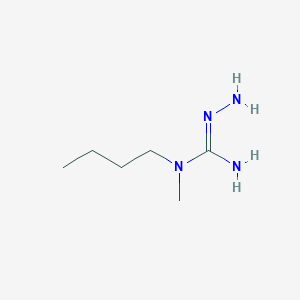
![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)
